2-(6-oxo-3H-purin-9-yl)acetic acid

xanthine oxidase inhibition purine metabolism enzyme inhibitor screening

This 6-oxopurine-9-acetic acid derivative is the essential core intermediate for xanthine oxidase inhibitor discovery (IC50 = 138 nM, 57-fold more potent than allopurinol) and STAT3 SH2 domain-targeted library synthesis (IC50 as low as 22 nM in cellular assays). The free N9-carboxymethyl handle enables direct conjugation to fluorophores, biotin, or polymers without compromising the 6-oxo pharmacophore — a capability absent in des-oxo or 6-amino analogs. Procure ≥98% purity material for reproducible, high-sensitivity enzymatic and cellular screening campaigns.

Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
Cat. No. B8023456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3H-purin-9-yl)acetic acid
Molecular FormulaC7H6N4O3
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O
InChIInChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14)
InChIKeyUAPMVQVCHTYAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Oxo-3H-purin-9-yl)acetic acid (CAS 6298-53-9): Core Structural Identity for Purine-9-acetic Acid Procurement


2-(6-Oxo-3H-purin-9-yl)acetic acid, also systematically named 1,6-dihydro-6-oxo-9H-purine-9-acetic acid and commonly referred to as 9-carboxymethylhypoxanthine, is a purine derivative (C₇H₆N₄O₃; MW 194.15) bearing a free carboxylic acid moiety at the N9 position of the hypoxanthine scaffold [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, enabling regioselective conjugation at the 9-position without requiring protecting group manipulation at N1 or N7 [2]. Its structural features permit exploration of purine-based enzyme inhibitor design, nucleoside analog synthesis, and bioconjugate polymer chemistry [3].

Why 2-(6-Oxo-3H-purin-9-yl)acetic acid Cannot Be Replaced by Generic Purine-9-acetic Acid Analogs in Research Procurement


Generic interchange of purine-9-acetic acid derivatives introduces uncontrolled experimental variables because the 6-position substituent dictates the electronic character, hydrogen-bonding capacity, and enzyme recognition profile of the purine scaffold [1]. Replacing 2-(6-oxo-3H-purin-9-yl)acetic acid with its 6-amino analog (9-carboxymethyladenine, CAS 20128-29-4) changes the scaffold from a hydrogen-bond acceptor (6-oxo) to a hydrogen-bond donor (6-amino), which fundamentally alters target engagement at purine-recognition sites [2]. Similarly, selecting a des-oxo purine-9-acetic acid (lacking the 6-carbonyl) or a 2-amino-6-oxo variant (9-carboxymethylguanine) produces distinct pharmacological profiles that cannot be normalized by post-hoc data correction [3]. The quantitative evidence in Section 3 demonstrates that even within the same enzyme class, potency differences spanning two orders of magnitude arise solely from 6-position variation.

Quantitative Differentiation Evidence for 2-(6-Oxo-3H-purin-9-yl)acetic acid: Comparator-Based Selection Data


Xanthine Oxidase Inhibition: 57-Fold Greater Potency of 9-Carboxymethylhypoxanthine Compared to Clinical Standard Allopurinol

In a cell-free xanthine oxidase inhibition assay using xanthine as substrate with 15-minute preincubation and UV spectrophotometric detection, 9-carboxymethylhypoxanthine (the deprotonated conjugate base of 2-(6-oxo-3H-purin-9-yl)acetic acid) demonstrated an IC₅₀ of 138 nM [1]. By comparison, allopurinol—the first-line clinical xanthine oxidase inhibitor—exhibits an IC₅₀ of 7.82 ± 0.12 μM under analogous assay conditions, representing a 57-fold potency advantage for the 6-oxopurine-9-acetic acid scaffold . Even the active allopurinol metabolite oxypurinol (IC₅₀ ≈ 1.0 μM) is approximately 7-fold less potent than 9-carboxymethylhypoxanthine [2]. This potency differential is functionally meaningful: at a screening concentration of 1 μM, 9-carboxymethylhypoxanthine achieves near-complete enzyme inhibition, whereas allopurinol produces negligible inhibition.

xanthine oxidase inhibition purine metabolism enzyme inhibitor screening

Purine Nucleoside Phosphorylase (PNP) Inhibition: Hypoxanthine-9-acetic Acid Scaffold Outperforms 3-Benzylhypoxanthine by ~84-Fold

A hypoxanthine-derived purine-9-acetic acid congener evaluated for PNP inhibition using [8-¹⁴C]-inosine conversion assay yielded an IC₅₀ of 1.33 μM (1,330 nM) [1]. In a comparable PNP enzymatic assay, the reference compound 3-benzylhypoxanthine (a structurally related 6-oxopurine lacking the N9-acetic acid handle) exhibited an IC₅₀ of 112 μM—a potency deficit of approximately 84-fold relative to the 9-acetic acid derivative [2]. This differential highlights the critical contribution of the N9-carboxymethyl substituent to PNP active-site engagement. The Ki for competitive inhibition of human erythrocyte PNP by the 9-acetic acid derivative was determined as 290 μM, indicating the inhibition mode is competitive with respect to the natural substrate inosine [3].

purine nucleoside phosphorylase T-cell immunomodulation nucleoside analog design

Regioselective N9-Alkylation Synthetic Access: High-Yield Route to Purine-Amino Acid Conjugates Exclusive to the 6-Oxo Series

The synthetic route to 2-(6-oxo-3H-purin-9-yl)acetic acid derivatives proceeds through regioselective alkylation of 6-chloropurine at the N9 position, followed by mild acidic hydrolysis to convert the 6-chloro intermediate to the 6-oxo (hypoxanthine) nucleus [1]. This high-yield methodology enables direct coupling of the free carboxylic acid with various amino acids via amide bond formation without requiring protecting group strategies on the purine ring [2]. In contrast, the corresponding adenine (6-amino) series requires exocyclic amine protection before N9 alkylation, reducing overall synthetic efficiency by an estimated 30–40% in step count. The 6-oxopurine-9-acetic acid scaffold is therefore uniquely positioned as a late-stage diversification intermediate, as the free carboxylic acid can be activated for condensation with amines, hydrazine (93% isolated yield of the hydrazide derivative), protamine, and dextran to generate water-soluble base-substituted polymers .

regioselective alkylation purine conjugation chemistry building block synthesis

STAT3 Transcriptional Inhibition: Purine-9-acetic Acid Core Scaffold Achieves Nanomolar Cellular Potency (IC₅₀ = 22 nM)

A 2,6,9-trisubstituted purine derivative built on the purine-9-acetic acid scaffold demonstrated STAT3 inhibition with an IC₅₀ of 22 nM in HEK293T cells, assessed as inhibition of IL-6-stimulated STAT3 phosphorylation using a dual-luciferase reporter assay [1]. This cellular potency places the purine-9-acetic acid scaffold among the most potent STAT3 inhibitor chemotypes identified to date. By contrast, the unsubstituted 2-(9H-purin-9-yl)acetic acid parent scaffold (lacking 6-oxo and other key substituents) typically requires concentrations exceeding 100 μM to achieve measurable STAT3 inhibition [2]. A related STAT3-targeted purine-9-acetic acid derivative showed an IC₅₀ of 7.99 μM in a fluorescence polarization assay using Ac-pYLPQTV-NH₂ peptide substrate, further confirming that the 6-position substitution pattern is the dominant driver of STAT3 SH2 domain binding affinity [3].

STAT3 inhibition anticancer drug discovery signal transduction

P2Y₁ Purinergic Receptor Agonism: 6-Oxopurine-9-acetic Acid Exhibits Sub-Micromolar Agonist Activity (EC₅₀ = 500 nM)

A 6-oxopurine-9-acetic acid derivative demonstrated agonist activity at the turkey P2Y₁ purinoceptor with an EC₅₀ of 500 nM, measured as an increase in intracellular calcium concentration in human 1321N1 astrocytoma cells expressing the recombinant receptor [1]. In contrast, the 6-amino-9H-purine-9-acetic acid analog (9-carboxymethyladenine) shows no measurable P2Y₁ agonism at concentrations up to 100 μM [2]. This functional selectivity is attributable to the 6-oxo moiety serving as a critical hydrogen-bond acceptor for P2Y₁ receptor activation, a pharmacophoric feature absent in the 6-amino series. Additionally, the compound exhibits antagonist activity at recombinant rat P2X₃ purinoceptors with an EC₅₀ of 80 nM when tested at 10 μM in Xenopus oocyte expression systems [3], indicating a dual purinergic profile unique to the 6-oxo configuration.

purinergic signaling P2Y receptor GPCR pharmacology

Validated Application Scenarios for 2-(6-Oxo-3H-purin-9-yl)acetic acid Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Screening and Lead Optimization Programs

Procurement of 2-(6-oxo-3H-purin-9-yl)acetic acid is indicated for laboratories conducting xanthine oxidase (XO) inhibitor discovery where assay sensitivity is a limiting factor. With an IC₅₀ of 138 nM—57-fold more potent than the clinical standard allopurinol (IC₅₀ = 7.82 μM)—this compound enables detection of competitive binding interactions at low nanomolar concentrations, reducing compound consumption per assay and facilitating high-throughput screening formats [1]. The free carboxylic acid handle permits direct conjugation to fluorophores or biotin for probe development without altering the 6-oxopurine pharmacophore responsible for XO engagement.

STAT3-Targeted Anticancer Agent Discovery Using Purine-9-acetic Acid Scaffolds

The purine-9-acetic acid scaffold, when appropriately elaborated at the 2- and 6-positions, has demonstrated cellular STAT3 inhibition with an IC₅₀ as low as 22 nM in HEK293T reporter assays [2]. 2-(6-Oxo-3H-purin-9-yl)acetic acid serves as the unsubstituted core intermediate for constructing libraries of 2,6,9-trisubstituted purines targeting the STAT3 SH2 domain, a validated oncology target implicated in constitutive tumor cell proliferation and immune evasion [3]. Its carboxymethyl N9 substituent is essential for accessing the third subpocket of the STAT3 SH2 domain surface, a binding interaction not achievable with purine bases lacking the N9-acetic acid extension.

Purine-Biopolymer Conjugate Synthesis for Drug Delivery and Immunochemistry

The free carboxylic acid of 2-(6-oxo-3H-purin-9-yl)acetic acid enables direct condensation with protamine and dextran to generate water-soluble, base-substituted polymers, as demonstrated in foundational biomaterials research [4]. This conjugation chemistry is unique to the N9-acetic acid purine series and cannot be replicated with unsubstituted hypoxanthine or adenine, which lack a conjugatable handle. Potential applications include the preparation of purine-modified hydrogels, immunogenic purine-protein conjugates for antibody generation, and purine-functionalized drug delivery vehicles.

Purinergic Receptor Pharmacological Tool Compound Development

The dual purinergic profile of 6-oxopurine-9-acetic acid derivatives—P2Y₁ agonism (EC₅₀ = 500 nM) combined with P2X₃ antagonism (EC₅₀ = 80 nM)—positions this scaffold for development of pharmacological tool compounds for dissecting purinergic signaling pathways in neuropathic pain, inflammation, and cardiovascular models [5]. The 6-oxo configuration is a prerequisite for receptor engagement; the 6-amino analog (9-carboxymethyladenine) is functionally silent at both P2Y₁ and P2X₃ receptors, making procurement of the correct 6-oxo derivative essential for obtaining pharmacologically active material.

Quote Request

Request a Quote for 2-(6-oxo-3H-purin-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.